2-Fluoro-6-nitro-N-phenylbenzamide is a synthetic organic compound frequently employed as a key starting material in the synthesis of various pharmaceutically active compounds, notably the drug Idelalisib [, ]. This compound belongs to the class of benzamides, characterized by a benzene ring attached to an amide group.
2-Fluoro-6-nitro-N-phenylbenzamide is a synthetic organic compound with the empirical formula and a molecular weight of 260.22 g/mol. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenylbenzamide structure, which significantly influences its chemical behavior and potential applications in various fields, including medicinal chemistry and organic synthesis.
The compound is cataloged under the CAS number 870281-83-7 and can be sourced from chemical suppliers such as BenchChem and Sigma-Aldrich, where it is available for research purposes. It is often utilized as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical applications .
2-Fluoro-6-nitro-N-phenylbenzamide belongs to the class of aromatic amides, which are characterized by the presence of an amide functional group attached to an aromatic ring. The specific positioning of the fluorine and nitro groups classifies it further into halogenated nitro compounds, which are known for their diverse reactivity profiles.
The synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide typically involves multiple steps that include:
The reaction conditions require precise temperature management and may involve purification techniques such as recrystallization or column chromatography to isolate the desired product effectively .
2-Fluoro-6-nitro-N-phenylbenzamide is capable of undergoing various chemical transformations:
Common reagents for these reactions include palladium on carbon for reductions and sodium methoxide for substitutions .
The mechanism of action for 2-Fluoro-6-nitro-N-phenylbenzamide involves its interaction with biological targets at the molecular level. The nitro group can undergo reduction within biological systems, generating reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects or toxicity depending on the context.
This interaction often enhances binding affinity through hydrogen bonding and van der Waals forces, making it a subject of interest in drug design and development .
2-Fluoro-6-nitro-N-phenylbenzamide has several significant applications:
The synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide (CAS: 870281-83-7) primarily originates from 2-fluoro-6-nitrobenzoic acid. Three distinct routes have been documented:
Table 1: Comparison of Synthetic Pathways
Route | Activation Reagent | Solvent | Yield (%) | Major Limitation |
---|---|---|---|---|
Innovator | Oxalyl chloride | DCM | 50 | Low conversion/purity |
CDI-Based | CDI | Toluene | 44 | High reagent cost |
Direct | Trimethylaluminium | Toluene | Not reported | Multiple byproducts |
Reduction of the nitro group in 2-fluoro-6-nitro-N-phenylbenzamide to an amine is critical for downstream applications (e.g., idelalisib synthesis). Conventional catalysts like Pd-C or Pt-C cause defluorination, leading to the desfluoro impurity (5–5.6%). Optimized reduction uses zinc dust and ammonium formate in methanol/DCM (1:1), achieving:
Table 2: Reduction Catalysts and Defluorination Control
Catalyst | Reaction Conditions | Yield (%) | Desfluoro Impurity (%) |
---|---|---|---|
10% Pd-C | MeOH/DCM, 25°C | 87 | 5.6 |
5% Pd-C | MeOH/DCM, 25°C | 93 | 0.28 |
Pt-C | MeOH/DCM, 25°C | 91 | 0.20 |
Zn/NH₄HCO₂ | MeOH/DCM, 25°C | 90 | 0 |
Coupling 2-amino-6-fluoro-N-phenylbenzamide with N-Boc-l-2-aminobutyric acid requires precise reagent/solvent selection to avoid racemization and ensure completion:
Desfluoro impurity arises from unintended hydrodefluorination during nitro reduction. Its control is essential for pharmaceutical-grade intermediates:
Scale-up introduces three key challenges:
Table 3: Industrial Process Optimization Targets
Challenge | Lab-Scale Observation | Scale-Up Solution |
---|---|---|
Catalyst Cost | High Pd-C/CDI expense | Zinc/ammonium formate |
Solvent Compatibility | Poor mixing in DMF | Acetonitrile-toluene (1:1) |
Aniline Removal | >0.1% residual | Optimized crystallization |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: